molecular formula C9H10N2O4 B510125 [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid CAS No. 281223-77-6

[2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid

Cat. No.: B510125
CAS No.: 281223-77-6
M. Wt: 210.19g/mol
InChI Key: MKQGEKYXPVAARY-UHFFFAOYSA-N
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Description

[2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid is a chemical building block of interest in medicinal chemistry and chemical biology for the construction of complex molecules. Its structure incorporates a pyridine-3-yl (nicotinic) ring and an acetic acid moiety linked by an oxoacetamide spacer, making it a potential candidate for use as a linker in the synthesis of heterobifunctional molecules . Compounds with similar polyethylene glycol-like (PEG-like) ether and amide chains are frequently utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other induced proximity technologies . These technologies represent a novel therapeutic strategy, where a small molecule recruits a target protein to an E3 ubiquitin ligase to trigger its degradation . The flexible and polar nature of the structure in this compound may contribute to improved solubility and aid in the formation of productive ternary complexes . As such, this compound holds significant research value for scientists designing new chemical tools to explore and modulate protein function.

Properties

IUPAC Name

2-[2-oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c12-8(5-15-6-9(13)14)11-7-2-1-3-10-4-7/h1-4H,5-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQGEKYXPVAARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Chlorooxalyloxy Acetate Ester

Ethyl glycolate (HO-CH2-COOEt) reacts with oxalyl chloride (Cl-CO-CO-Cl) in dichloromethane (DCM) under anhydrous conditions. Triethylamine (Et3N) neutralizes HCl, yielding ethyl [2-(chlorooxalyl)oxy]acetate (Cl-CO-O-CH2-COOEt):

HO-CH2-COOEt+Cl-CO-CO-ClEt3N, DCMCl-CO-O-CH2-COOEt+HCl+CO2\text{HO-CH}2\text{-COOEt} + \text{Cl-CO-CO-Cl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Cl-CO-O-CH}2\text{-COOEt} + \text{HCl} + \text{CO}2

Key Conditions :

  • Temperature: 0°C → room temperature.

  • Reaction time: 4–6 hours.

Amidation with 3-Aminopyridine

The chlorooxalyloxy acetate intermediate reacts with 3-aminopyridine in DCM. Et3N facilitates nucleophilic substitution, displacing chloride to form the amide bond:

Cl-CO-O-CH2-COOEt+H2N-Pyridin-3-ylEt3NNH-Pyridin-3-yl-CO-O-CH2-COOEt\text{Cl-CO-O-CH}2\text{-COOEt} + \text{H}2\text{N-Pyridin-3-yl} \xrightarrow{\text{Et}3\text{N}} \text{NH-Pyridin-3-yl-CO-O-CH}2\text{-COOEt}

Optimization :

  • Excess 3-aminopyridine (1.1 equiv) improves yield.

  • Post-reaction purification via liquid-liquid extraction (DCM/HCl).

Ester Hydrolysis to Carboxylic Acid

Lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water hydrolyzes the ethyl ester to the final acid:

NH-Pyridin-3-yl-CO-O-CH2-COOEtLiOH, THF/H2ONH-Pyridin-3-yl-CO-O-CH2-COOH\text{NH-Pyridin-3-yl-CO-O-CH}2\text{-COOEt} \xrightarrow{\text{LiOH, THF/H}2\text{O}} \text{NH-Pyridin-3-yl-CO-O-CH}_2\text{-COOH}

Conditions :

  • Hydrolysis time: 6–8 hours at room temperature.

  • Acidification with HCl precipitates the product for filtration.

Alternative Method via Preformed Oxalyl Derivatives

Direct Coupling with Glycolic Acid Anhydride

A one-pot approach employs glycolic acid anhydride and 3-aminopyridine. The anhydride (prepared via maleic anhydride acylation) reacts with the amine in methanol, forming the oxoacetamide directly:

Glycolic anhydride+H2N-Pyridin-3-ylMeOH, 80°CNH-Pyridin-3-yl-CO-O-CH2-COOH\text{Glycolic anhydride} + \text{H}2\text{N-Pyridin-3-yl} \xrightarrow{\text{MeOH, 80°C}} \text{NH-Pyridin-3-yl-CO-O-CH}2\text{-COOH}

Advantages :

  • Bypasses intermediate purification steps.

  • Higher atom economy.

Optimization of Reaction Conditions

Solvent and Base Selection

  • DCM vs. THF : DCM minimizes side reactions during amidation.

  • Et3N vs. DIEA : Et3N offers superior chloride scavenging, improving yields by 15–20%.

Temperature Control

  • Amidation at 0°C reduces byproduct formation (e.g., diacyl derivatives).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.79 (s, 1H, pyridine-H), 4.20 (s, 2H, CH2COO), 3.90 (s, 2H, OCH2).

  • IR (KBr) : 3352 cm⁻¹ (N-H), 1755 cm⁻¹ (C=O), 1678 cm⁻¹ (amide I).

Purity Assessment

  • HPLC : >98% purity using C18 column (MeCN/H2O + 0.1% TFA).

Challenges and Troubleshooting

Byproduct Formation

  • Diacylation : Mitigated by stoichiometric control (1:1 amine:oxalyl chloride).

  • Ester Hydrolysis Incompleteness : Extended reaction time (12 hours) ensures full conversion.

Scalability Issues

  • Low Solubility : THF/water (5:1) enhances intermediate solubility during hydrolysis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms, which may have different biological activities.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce aminomethyl derivatives .

Scientific Research Applications

Pharmaceutical Studies

  • Cancer Treatment : The compound has shown promise in treating uncontrolled cell proliferative diseases such as cancer. It exhibits selective inhibition of cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle regulation . This selectivity enhances its potential as a therapeutic agent with reduced side effects.
  • Anti-inflammatory Properties : Research indicates that this compound may be effective in treating inflammatory diseases due to its ability to modulate inflammatory pathways .
  • Antimicrobial Activity : Preliminary studies have demonstrated that 2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Organic Synthesis

The compound serves as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and hydrolysis, facilitating the development of heterocyclic compounds.

Biological Research

Investigations into the biological activities of 2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid have revealed potential applications in:

  • Antiviral Studies : In vitro assays suggest that this compound can reduce viral loads in infected cell cultures, indicating its therapeutic potential against viral infections .
  • Mechanism of Action : The compound interacts with multiple molecular targets, influencing pharmacokinetic and pharmacodynamic properties in drug formulations. Its role as an impurity standard in pharmaceutical synthesis (e.g., Edoxaban) highlights its importance in quality control processes.

Study on Anticancer Efficacy

A comprehensive study evaluated the anticancer efficacy of 2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid against various cancer cell lines. Results indicated significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents, suggesting its potential as a lead compound for drug development.

Antimicrobial Efficacy Evaluation

In another study focusing on antimicrobial activity, 2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid was tested against a panel of bacterial pathogens. The compound exhibited significant inhibition rates, comparable to standard antibiotics, supporting its further investigation as a therapeutic agent for bacterial infections .

Mechanism of Action

The mechanism of action of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amino and ethoxy groups can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below summarizes key structural analogs and their differences:

Compound Name Molecular Formula Molecular Weight Key Substituent(s) Notable Properties/Applications Evidence ID
[2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid C9H11N2O4 211.19 Pyridin-3-ylamino Gut microbiota modulation
2-{2-Oxo-2-[(2-oxo-3-azepanyl)amino]ethoxy}acetic acid C10H16N2O5 244.25 Azepanyl-amino Larger size; potential CNS activity
2-(2-Oxo-2-((1-phenethylpiperidin-4-yl)(phenyl)amino)ethoxy)acetic acid C23H28N2O4 396.49 Phenethyl-piperidinyl-phenylamino High lipophilicity; kinase inhibition?
2-Oxo-2-(2-thien-yl)acetic acid C6H4O3S 156.16 Thiophene Hydrogen-bonding dimers in solid state
2-(3-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid C8H9NO3 167.16 3-Methyl-2-oxopyridinyl Lower MW; solubility in polar solvents
Ethyl 2-oxo-2-(pyridin-3-ylamino)acetate C9H11N2O4 211.19 Ethyl ester (prodrug form) Improved bioavailability
Key Observations:
  • Pyridine vs. Azepanyl/Thiophene: Replacement of the pyridin-3-ylamino group with azepanyl () or thiophene () alters electronic properties.
  • Prodrug Derivatives : Ethyl esterification () may improve oral absorption by masking the carboxylic acid group, a common prodrug strategy.

Biological Activity

[2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid is a compound with the molecular formula C9_9H10_{10}N2_2O4_4. It features a pyridine ring linked to an amino group and an ethoxy acetic acid moiety, which contributes to its diverse biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. Key interactions include:

  • π-π Stacking Interactions : The pyridine ring can engage in π-π stacking with aromatic residues in proteins, influencing protein conformation and function.
  • Hydrogen Bonding : The amino and ethoxy groups facilitate hydrogen bonding with biomolecules, potentially altering enzyme activities and receptor interactions.

These interactions may lead to modulation of cellular pathways relevant in various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain pyridine compounds demonstrated potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2.18 to 3.08 μM .

Antiviral Potential

Pyridine compounds have also been investigated for their antiviral activities. Some studies suggest that derivatives can inhibit viral replication through interference with specific viral proteins or pathways. The exact mechanism for this compound's antiviral efficacy remains to be fully elucidated but may involve similar interaction patterns as observed in antimicrobial studies .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored due to its ability to modulate signaling pathways such as NF-kB. Inhibitors of this pathway are crucial for treating inflammatory diseases, suggesting that this compound may offer therapeutic benefits in conditions characterized by excessive inflammation .

Comparative Analysis

A comparison of this compound with structurally similar compounds reveals notable differences in biological activity:

CompoundStructureBiological ActivityMIC (μM)
This compoundC9_9H10_{10}N2_2O4_4Antimicrobial, Antiviral, Anti-inflammatory2.18–3.08
[2-Oxo-2-(pyridin-2-ylamino)ethoxy]acetic acidC9_9H10_{10}N2_2O4_4Moderate Antimicrobial Activity5–10
[2-Oxo-2-(pyridin-4-ylamino)ethoxy]acetic acidC9_9H10_{10}N2_2O4_4Low Antimicrobial Activity10–20

This table illustrates that the positional isomerism of the amino group on the pyridine ring significantly influences the biological activity of these compounds.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Anwar et al. evaluated several pyridine derivatives against common bacterial strains, demonstrating that those with structural similarities to this compound exhibited enhanced antimicrobial properties compared to standard antibiotics .
  • Anti-inflammatory Mechanism : Research by Hrdinka et al. explored the role of pyridine-based compounds in modulating NF-kB signaling pathways, indicating that derivatives could effectively reduce inflammatory responses in cellular models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid, and how can reaction by-products be minimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions using activating agents such as propylphosphonic anhydride (T3P). For example, a related ethoxy-substituted acetic acid derivative was prepared by reacting an anhydride intermediate with 2-aminothiazole in THF, followed by purification via silica gel chromatography . To minimize by-products, strict stoichiometric control (e.g., maintaining a 3:1 molar ratio of coupling agent to substrate) and stepwise quenching with brine are recommended. Solvent choice (e.g., DMF for solubility) and low-temperature stirring (25°C) also improve selectivity .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Purity : Reverse-phase HPLC with UV detection (e.g., 3% MeOH/chloroform eluent) and preparative thin-layer chromatography (TLC) are effective for isolating high-purity fractions .
  • Structural Confirmation : Use 1^1H/13^{13}C NMR to verify the pyridin-3-ylamino and ethoxyacetic acid moieties. Mass spectrometry (ESI-MS) can confirm the molecular ion peak (expected m/z ≈ calculated molecular weight). FT-IR may identify carbonyl (C=O) stretches near 1700 cm1^{-1} .

Q. What are the primary hazards associated with handling this compound, and what personal protective equipment (PPE) is necessary?

  • Methodological Answer : Based on structurally related pyridine-acetic acid derivatives, hazards include:

  • Eye/Irritation : Wear safety glasses or a full-face visor (EN 166 standard) and nitrile gloves (EN 374 standard) .
  • Respiratory Exposure : Use a fume hood (BS-approved) or ensure well-ventilated workspaces. Avoid dust formation by handling solutions .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes .

Advanced Research Questions

Q. How does the compound’s hydrogen bonding propensity influence its crystallinity and stability?

  • Methodological Answer : The pyridin-3-ylamino group and ethoxy backbone enable hydrogen-bond donor/acceptor interactions. Graph-set analysis (as per Etter’s rules) can predict dimeric or chain motifs in crystal packing. For example, the oxo group may form N–H···O bonds (2.8–3.0 Å), while pyridine nitrogen participates in C–H···N contacts. Stability under ambient conditions depends on these interactions; hygroscopicity can be mitigated by storing in anhydrous environments .

Q. What role does this compound play in the synthesis of kinase inhibitors or other therapeutic agents?

  • Methodological Answer : Similar ethoxyacetic acid derivatives are intermediates in kinase inhibitor synthesis. For instance, 2-(2-oxo-2-(thiazol-2-ylamino)ethoxy)ethoxy)acetic acid was coupled to a benzothiazole core using T3P to yield TAK632, a BRAF inhibitor. The ethoxy linker enhances solubility, while the pyridin-3-ylamino group may coordinate with kinase active sites . Optimize coupling efficiency by pre-activating the carboxylic acid with T3P in DMF .

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodological Answer :

  • Solvent Systems : Use polar aprotic solvents (e.g., DMSO or DMF) for stock solutions. For aqueous buffers (e.g., PBS), add co-solvents like PEG-400 (≤10% v/v) to prevent precipitation .
  • pH Adjustment : The carboxylic acid group (pKa ~3–4) ionizes at physiological pH, improving solubility. Titrate to pH 7.4 using NaOH .

Q. What strategies are effective in resolving data contradictions between computational predictions and experimental results regarding reactivity?

  • Methodological Answer :

  • Mechanistic Studies : Conduct kinetic isotope effect (KIE) experiments or DFT calculations to validate reaction pathways. For example, discrepancies in amide coupling efficiency may arise from steric hindrance near the pyridine ring, which computational models might underestimate .
  • Control Experiments : Synthesize analogs with truncated substituents (e.g., removing the pyridin-3-yl group) to isolate electronic vs. steric effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid
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[2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.